
3-iodo-3H-pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-3H-pyridin-6-one: is a heterocyclic compound that features an iodine atom attached to the third position of a pyridinone ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-3H-pyridin-6-one typically involves the iodination of pyridinone derivatives. One common method includes the treatment of pyridinone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-iodo-3H-pyridin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of different hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, usually in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Various substituted pyridinone derivatives.
Oxidation Reactions: Oxidized pyridinone derivatives.
Reduction Reactions: Hydrogenated pyridinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-iodo-3H-pyridin-6-one is used as a building block in organic synthesis. Its iodine atom serves as a versatile functional group that can be replaced by various substituents, making it valuable in the synthesis of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They are investigated for their ability to interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-iodo-3H-pyridin-6-one involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site on tubulin . This inhibition disrupts cell division, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies provide insights into the binding interactions of the compound with its targets.
Comparación Con Compuestos Similares
- 3-iodopyridin-2(1H)-one
- 3-iodo-4-phenoxypyridinone
- 3-iodo-4-arylthiopyridinones
Comparison: 3-iodo-3H-pyridin-6-one is unique due to its specific substitution pattern and the presence of the iodine atom at the third position. This structural feature imparts distinct reactivity and biological activity compared to other pyridinone derivatives. For example, while 3-iodopyridin-2(1H)-one shares the iodine substitution, the position of the iodine atom significantly influences the compound’s chemical behavior and biological interactions.
Propiedades
Fórmula molecular |
C5H4INO |
|---|---|
Peso molecular |
221.00 g/mol |
Nombre IUPAC |
3-iodo-3H-pyridin-6-one |
InChI |
InChI=1S/C5H4INO/c6-4-1-2-5(8)7-3-4/h1-4H |
Clave InChI |
BNSKXDRAVKUFAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N=CC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


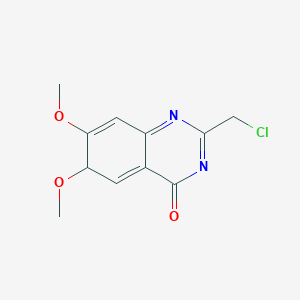

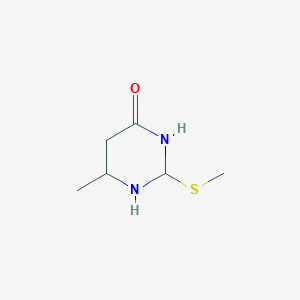
![6-Benzyl-2-methyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361702.png)
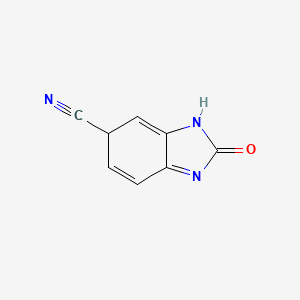
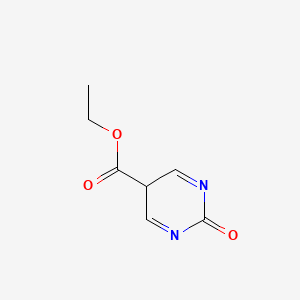

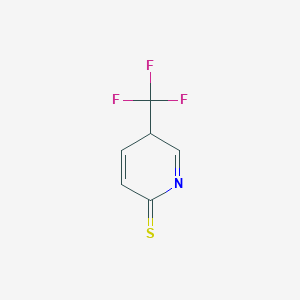

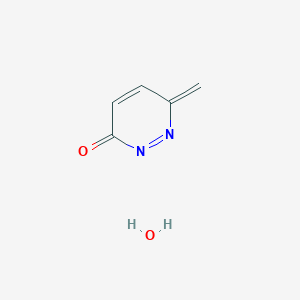
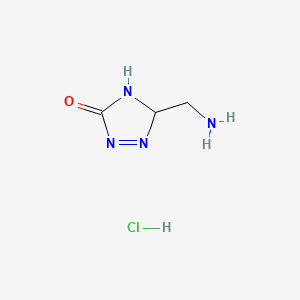
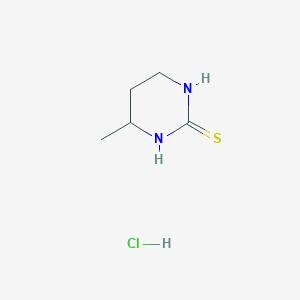
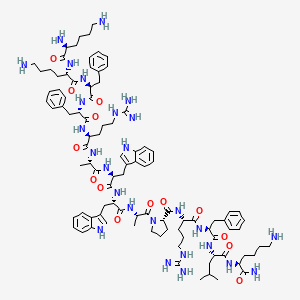
![N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12361790.png)
